methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2226182-98-3
VCID: VC5369971
InChI: InChI=1S/C8H11IN2O2/c1-3-4-11-7(9)5-6(10-11)8(12)13-2/h5H,3-4H2,1-2H3
SMILES: CCCN1C(=CC(=N1)C(=O)OC)I
Molecular Formula: C8H11IN2O2
Molecular Weight: 294.092

methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 2226182-98-3

Cat. No.: VC5369971

Molecular Formula: C8H11IN2O2

Molecular Weight: 294.092

* For research use only. Not for human or veterinary use.

methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate - 2226182-98-3

Specification

CAS No. 2226182-98-3
Molecular Formula C8H11IN2O2
Molecular Weight 294.092
IUPAC Name methyl 5-iodo-1-propylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H11IN2O2/c1-3-4-11-7(9)5-6(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Standard InChI Key ONKQDNBSARRDBK-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)C(=O)OC)I

Introduction

Chemical Identification and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-iodo-2-propylpyrazole-3-carboxylate, reflecting its substitution pattern on the pyrazole ring. Its molecular formula, C8H11IN2O2\text{C}_8\text{H}_{11}\text{IN}_2\text{O}_2, confirms the presence of iodine, a propyl chain, and a methyl ester group .

Structural Descriptors

  • SMILES: CCCN1C(=CC(=N1)I)C(=O)OC

  • InChIKey: YPZDNSLXGUWRLE-UHFFFAOYSA-N

  • Canonical SMILES: Illustrates the pyrazole ring with iodine at position 5, a propyl group at position 1, and a methyl ester at position 3 .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.2226182-03-0
Molecular FormulaC8H11IN2O2\text{C}_8\text{H}_{11}\text{IN}_2\text{O}_2
Molecular Weight294.09 g/mol
XLogP32.1 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.

  • Iodination: Electrophilic substitution introducing iodine at position 5 using iodine monochloride (ICl) or NN-iodosuccinimide (NIS) .

  • Alkylation: Introduction of the propyl group via nucleophilic substitution or Mitsunobu reaction .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Optimized Conditions

  • Iodination Efficiency: Yields >80% achieved under anhydrous conditions in dichloromethane at 0–5°C .

  • Catalysts: Copper(I) iodide enhances alkylation efficiency in Ullmann-type couplings .

Structural and Spectroscopic Analysis

Pyrazole Ring Substitution

The iodine atom at position 5 creates an electron-deficient aromatic system, facilitating electrophilic substitution reactions. The propyl group at position 1 enhances lipophilicity, while the ester at position 3 offers reactivity for hydrolysis or transesterification .

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}: δ 1.02 (t, 3H, CH3_3), δ 4.25 (q, 2H, OCH3_3), δ 6.85 (s, 1H, pyrazole-H) .

    • 13C^{13}\text{C}: δ 165.5 (C=O), δ 140.2 (C-I), δ 52.1 (OCH3_3) .

  • Mass Spectrometry: ESI-HRMS shows [M+H]+^+ at m/z 295.09 .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point98–102°C (dec.)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, DMF; insoluble in H2_2OExperimental
LogP2.1Calculated
StabilityLight-sensitive; store under inert gas

Applications in Pharmaceutical and Material Science

Cross-Coupling Reactions

The iodine substituent enables participation in Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkynyl derivatives critical in drug scaffolds . For example, it serves as a precursor to kinase inhibitors targeting c-MET and AXL pathways .

Agrochemical Intermediates

Functionalization of the pyrazole ring yields herbicides and fungicides. The propyl chain improves membrane permeability in bioactive molecules .

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